1-(4-Methoxyphenyl)-2,4-dinitrobenzene
Description
Properties
CAS No. |
86111-48-0 |
|---|---|
Molecular Formula |
C13H10N2O5 |
Molecular Weight |
274.23 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2,4-dinitrobenzene |
InChI |
InChI=1S/C13H10N2O5/c1-20-11-5-2-9(3-6-11)12-7-4-10(14(16)17)8-13(12)15(18)19/h2-8H,1H3 |
InChI Key |
TZCFWLIFZPVEDU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution via Chloride Displacement
The most directly analogous method to synthesize nitroaryl ethers involves nucleophilic aromatic substitution (SNAr) reactions. While no explicit procedure for 1-(4-Methoxyphenyl)-2,4-dinitrobenzene is documented in the provided sources, the synthesis of structurally similar compounds, such as 1-methoxy-2,4-dinitrobenzene, offers a foundational framework.
Reaction Mechanism and Adaptability
In the synthesis of 1-methoxy-2,4-dinitrobenzene, 2,4-dinitrochlorobenzene undergoes displacement of its chloride group by methoxide ions in methanol under alkaline conditions:
$$
\text{2,4-Dinitrochlorobenzene + NaOCH}_3 \rightarrow \text{1-Methoxy-2,4-dinitrobenzene + NaCl}
$$
For this compound, this method could theoretically be adapted by replacing methoxide with a 4-methoxyphenyl nucleophile. However, the bulkier 4-methoxyphenyl group introduces steric and electronic challenges, necessitating harsher conditions or catalytic assistance.
Hypothetical Procedure:
- Substrate Preparation : 1-Chloro-2,4-dinitrobenzene serves as the electrophilic core.
- Nucleophile Generation : 4-Methoxyphenylmagnesium bromide (Grignard reagent) or a lithiated 4-methoxyphenyl species.
- Coupling Reaction : A Ullmann-type coupling using copper catalysts to facilitate aryl-aryl bond formation.
Table 1 : Comparative Analysis of SNAr-Based Methods for Nitroaryl Ethers
Sequential Nitration and Etherification
An alternative approach involves constructing the aromatic ring stepwise, introducing substituents in a controlled manner. This method prioritizes regioselectivity by leveraging the directing effects of existing groups.
Step 1: Synthesis of 1-(4-Methoxyphenyl)benzene
Friedel-Crafts alkylation or Suzuki-Miyaura coupling could attach the 4-methoxyphenyl group to benzene. For example:
$$
\text{Benzene + 4-Methoxyphenylboronic Acid} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{1-(4-Methoxyphenyl)benzene}
$$
Step 2: Regioselective Nitration
Nitration of 1-(4-Methoxyphenyl)benzene would follow established electrophilic substitution rules. The methoxyphenyl group, being strongly activating (ortho/para-directing), would initially guide nitration to the para position relative to itself. A second nitration, conducted under controlled conditions, could target the meta position relative to the first nitro group.
Challenges :
- Over-nitration or undesired regioisomers due to competing directing effects.
- Deactivation of the ring after the first nitration, requiring forceful conditions for the second nitration.
Diazonium Salt Coupling
A diazo-coupling strategy could exploit the electrophilic character of nitro-substituted arenediazonium salts. This method is less common for nitroarenes due to their electron-deficient nature but has been employed in specialized cases.
Proposed Pathway:
- Diazotization : 2,4-Dinitroaniline is treated with NaNO₂ and HCl to form the diazonium salt.
- Coupling Reaction : Reaction with 4-methoxyphenylbenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃).
Limitations :
- Low reactivity of nitro-substituted diazonium salts.
- Competing decomposition pathways under acidic conditions.
Biological and Industrial Considerations
While this compound is primarily a research compound, its structural analogs have applications in explosives and dyes. Industrial-scale synthesis would require optimizing for cost, safety, and environmental impact, favoring catalytic methods over stoichiometric reagents.
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-2,4-dinitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of corresponding quinones.
Reduction: Reduction of the nitro groups can yield amines, which can further participate in various organic transformations.
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common reagents used in these reactions include reducing agents like hydrogen gas with a catalyst, oxidizing agents like potassium permanganate, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Methoxyphenyl)-2,4-dinitrobenzene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, with studies focusing on its bioactivity and potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its vibrant color and stability.
Mechanism of Action
The mechanism by which 1-(4-Methoxyphenyl)-2,4-dinitrobenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the methoxy group can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to diverse biological effects.
Comparison with Similar Compounds
Key Compounds:
1-(2,4-Dinitrobenzyl)-2,4-dinitrobenzene (C₁₃H₈N₄O₈): Contains two 2,4-dinitrophenyl groups linked via a methylene bridge. The absence of a methoxy group reduces electron density compared to the target compound, impacting solubility and reactivity .
2,4-Dinitrobenzenesulfonyl Chloride (C₆H₃ClN₂O₆S): Features a sulfonyl chloride substituent instead of methoxyphenyl. The strong electron-withdrawing nature of -SO₂Cl enhances electrophilicity, making it reactive in sulfonation reactions .
Electronic Effects :
- Methoxy Group : Stabilizes aromatic rings via resonance (+M effect), increasing solubility in polar solvents (e.g., DMSO, DMF) .
- Nitro Groups : Strong -I and -M effects reduce electron density, enhancing stability toward electrophilic substitution but increasing sensitivity to nucleophilic attack .
Physical Properties
*Predicted based on analog data.
Key Observations :
- Methoxy-containing derivatives exhibit higher solubility in polar aprotic solvents compared to non-polar analogs.
- Multiple nitro groups elevate melting points due to enhanced intermolecular forces (e.g., dipole-dipole interactions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
